molecular formula C12H10ClNO B275714 2-((4-Chlorobenzyl)oxy)pyridine

2-((4-Chlorobenzyl)oxy)pyridine

Cat. No.: B275714
M. Wt: 219.66 g/mol
InChI Key: HZTXJKJNIOGDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Chlorobenzyl)oxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a 4-chlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methoxy]benzene
  • 2-[(4-Chlorophenyl)methoxy]thiazole
  • 2-[(4-Chlorophenyl)methoxy]imidazole

Uniqueness

2-((4-Chlorobenzyl)oxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H10ClNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2

InChI Key

HZTXJKJNIOGDMO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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